1-Benzyl-4-fluoro-1H-pyrazol-3-amine is an organic compound characterized by its unique pyrazole structure, which features a benzyl group and a fluorine atom. The compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and applications.
The compound can be synthesized through various methods, including cyclization of hydrazine derivatives with substituted alkynes, as well as other multi-component reactions involving palladium catalysts. It is available from chemical suppliers such as Sigma-Aldrich and BenchChem, which provide detailed specifications and safety information for researchers and industrial applications .
1-Benzyl-4-fluoro-1H-pyrazol-3-amine can be synthesized using several approaches:
The synthesis typically requires careful control of reaction conditions to maximize efficiency. Key reagents include hydrazine derivatives, alkynes, and palladium catalysts, with yields often exceeding 70% under optimized conditions.
The molecular structure of 1-benzyl-4-fluoro-1H-pyrazol-3-amine consists of:
Property | Value |
---|---|
Molecular Formula | C10H11N3 |
Molecular Weight | 173.21 g/mol |
CAS Number | 21377-09-3 |
Melting Point | 40-45 °C |
Boiling Point | 369.4 °C at 760 mmHg |
Density | 1.16 g/cm³ |
Flash Point | 177.2 °C |
The structural formula can be represented using the SMILES notation: C1=CC=C(C=C1)CN2C=C(C=N2)N
.
1-Benzyl-4-fluoro-1H-pyrazol-3-amine participates in several types of chemical reactions:
Common reagents used in these reactions include:
These reactions are critical for modifying the compound's properties for specific applications.
The mechanism of action for 1-benzyl-4-fluoro-1H-pyrazol-3-amine is not fully elucidated but is believed to involve interaction with biological targets such as enzymes or receptors. The fluorine atom enhances the compound's lipophilicity, potentially increasing its bioavailability and interaction with cellular targets.
1-Benzyl-4-fluoro-1H-pyrazol-3-amine is a solid at room temperature with a melting point between 40 °C and 45 °C. It has a boiling point of approximately 369.4 °C at standard atmospheric pressure. The density is measured at about 1.16 g/cm³, indicating that it is relatively dense compared to many organic compounds.
The compound exhibits stability under normal conditions but may react under specific circumstances (e.g., strong oxidizing agents). Its chemical behavior is influenced by the presence of the benzyl group and fluorine atom, which can participate in various chemical transformations.
1-Benzyl-4-fluoro-1H-pyrazol-3-amine has potential applications in:
Research continues to explore its efficacy and safety profiles in various biological systems, highlighting its importance in advancing medicinal chemistry .
The pyrazole scaffold has established itself as a privileged structure in medicinal chemistry since the landmark synthesis of antipyrine (phenazone) by Ludwig Knorr in 1883. This five-membered heterocyclic system, featuring two adjacent nitrogen atoms, provides exceptional versatility in drug design due to its ability to engage diverse biological targets through hydrogen bonding, dipole interactions, and π-stacking [3]. The historical progression of pyrazole-based pharmaceuticals reveals a strategic evolution from early anti-inflammatory and analgesic agents toward modern targeted therapies with enhanced specificity.
FDA-approved pyrazole-containing drugs demonstrate this therapeutic journey: Edaravone (free radical scavenger for amyotrophic lateral sclerosis), eltrombopag (thrombopoietin receptor agonist for thrombocytopenia), and crizotinib (ALK inhibitor for non-small cell lung cancer) exemplify the scaffold's adaptability across disease categories [3] [4]. The molecular diversity arises from three key modification sites: N1-substitution, C4-functionalization, and annular carbon fluorination. N1-Benzylation in particular enhances blood-brain barrier penetration and receptor affinity, as demonstrated by CNS-active agents like dichloralphenazone [3].
Table 1: Evolution of Clinically Significant Pyrazole Derivatives
Compound | Therapeutic Application | Structural Feature |
---|---|---|
Antipyrine (1883) | First-generation antipyretic/analgesic | Unsubstituted pyrazolone core |
Phenylbutazone | Anti-inflammatory for rheumatoid arthritis | 1,2-Diphenyl substitution |
Edaravone | Neuroprotective agent (ALS treatment) | 3-Methyl-1-phenylpyrazolone |
Eltrombopag | Thrombopoietin receptor agonist | Hydrazone-functionalized pyrazole |
Crizotinib | ALK/ROS1 inhibitor (oncology) | 3-Amino-1-(4-fluorobenzyl)pyrazole variant |
Contemporary drug design leverages pyrazole's capacity for structure-activity relationship (SAR) optimization. The scaffold tolerates extensive functionalization while maintaining metabolic stability – a critical advantage evidenced by propyphenazone (CYP450-metabolized analgesic) and metamizole (non-opioid analgesic with minimal cytochrome interactions) [3]. Molecular hybridization strategies further expand therapeutic potential, as seen in sulfamazone, which integrates sulfonamide functionality with the pyrazolone core for enhanced antimicrobial activity [3].
Strategic fluorination has emerged as a cornerstone in pyrazole-based drug development, with approximately 30% of recent pharmaceutical candidates containing fluorine atoms. The introduction of fluorine into the pyrazole ring system modifies three key physicochemical parameters:
The 4-fluorine position in pyrazoles demonstrates particular significance in anticancer applications. Zheng et al. reported fluorinated pyrazole-carbohydrazide derivatives with sub-micromolar IC₅₀ values against A549 lung carcinoma cells, where non-fluorinated analogues showed >10-fold reduced activity [4]. This enhancement stems from fluorine's ability to participate in halogen bonding with protein targets like BCL6 (B-cell lymphoma 6 protein), a mechanism exploited in bifunctional degrader molecules [7].
Table 2: Biological Activity Comparison of Fluorinated vs. Non-Fluorinated Pyrazoles
Biological Activity | Non-Fluorinated Compound | Fluorinated Analog | Activity Enhancement |
---|---|---|---|
Antimicrobial (MIC μg/mL) | Padmavathi derivative 16 [3] | Padmavathi derivative 13 [3] | 4-fold against S. aureus |
Anticancer (A549 IC₅₀) | Pyrazole-carbohydrazide [4] | 1-(4-Fluoro-benzyl) variant [5] | >15-fold improvement |
CNS Penetration | Dichloralphenazone [3] | 4-Fluoro benzyl derivatives | Log BB increase by 0.8 |
Structure-activity relationship studies reveal that fluorination at the benzyl para-position (as in 1-(4-fluorobenzyl)-1H-pyrazol-3-amine) enhances target engagement through a combination of steric mimicry and electronic effects. The fluorine's van der Waals radius (1.47 Å) closely resembles hydrogen (1.20 Å) while providing strong electrostatic interactions with protein residues [4] [7]. This "fluorine paradox" – minimal steric perturbation with significant electronic effects – makes 4-fluorobenzyl substitution particularly valuable for kinase inhibitors and epigenetic modulators.
Molecular hybridization strategies capitalize on this effect, as demonstrated in bifunctional degrader molecules where 1-(4-fluorobenzyl)-1H-pyrazol-3-amine serves as the BCL6-targeting moiety. These PROTAC-like molecules exploit fluorination to enhance cereblon E3 ligase binding while maintaining target protein engagement – a dual functionality enabled by fluorine's electronic tuning [7]. The 191.21 Da molecular weight of this scaffold (C₁₀H₁₀FN₃) falls optimally within fragment-based drug design parameters, facilitating its use in modular synthesis [5].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: